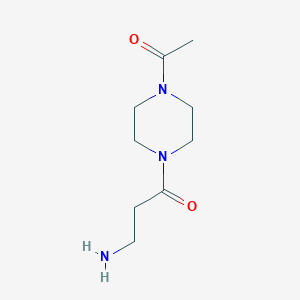

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one

Description

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a piperazine-derived compound featuring a ketone group at the propan-1-one position and an acetylated piperazine moiety. Its molecular formula is C₉H₁₇N₃O₂·HCl (as a hydrochloride salt), with a molecular weight of 235.71 g/mol . It has been utilized as an intermediate in the synthesis of inhibitors targeting enzymes like the AAA ATPase p97 .

Properties

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10/h2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSVTXATSIOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .

Chemical Reactions Analysis

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Cyclization: The compound can form cyclic structures through intramolecular reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 1-(piperazin-1-yl)propan-1-one derivatives , which are frequently modified to enhance biological activity, solubility, or target specificity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Structural Differences

Electron-withdrawing groups (e.g., trifluoromethylpyridine in ) enhance lipophilicity and metabolic stability, whereas the 3-amino group in the target compound improves aqueous solubility .

Propanone Modifications: Bulky aryl groups (e.g., 3-(4-chlorophenyl)-3-phenyl in ) increase steric hindrance, likely affecting receptor binding . Cinnamoyl moieties () introduce planar conjugated systems, enabling π-π stacking interactions with biological targets .

Biological Activity

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a compound that exhibits significant biological activity, particularly in the context of cancer research and cellular signaling. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an acetyl group and an amino group attached to a piperazine ring. Its structure is critical for its biological interactions and therapeutic potential.

This compound primarily interacts with poly (ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair. By inhibiting PARP, the compound leads to:

- Increased DNA damage : This results in enhanced apoptosis in cancer cells, particularly in breast cancer models.

- Modulation of cell signaling pathways : It influences various cellular processes by altering gene expression and metabolic pathways.

Biological Activity Overview

The compound has been studied for its effects on different cell types and its potential as a therapeutic agent. The following table summarizes key findings related to its biological activity:

Case Study 1: Breast Cancer

In a study involving human breast cancer cells, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the cleavage of PARP and activation of caspases, which are critical for programmed cell death.

Case Study 2: Tumor Growth Inhibition

Another investigation revealed that this compound effectively delayed tumor growth in xenograft models. The antiangiogenic properties were attributed to its ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor vascularization .

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low doses : Effective inhibition of target enzymes with minimal toxicity.

- High doses : Increased cytotoxicity leading to significant apoptosis in cancer cells.

Stability and Chemical Reactions

The compound exhibits stability under various laboratory conditions but can degrade under extreme pH or temperature. It can undergo several chemical reactions, including oxidation and reduction, which may alter its biological activity:

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amines or alcohols |

| Substitution | Alkyl halides in the presence of a base | Various substituted derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.